3-Bromo-6-chloro-2-methoxybenzaldehyde
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Overview
Description
3-Bromo-6-chloro-2-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrClO2 . This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzaldehyde core. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-chloro-2-methoxybenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol
Common Reagents and Conditions:
Bromination: Bromine (Br2) with FeBr3 as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 3-Bromo-6-chloro-2-methoxybenzoic acid.
Reduction: 3-Bromo-6-chloro-2-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Bromo-6-chloro-2-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes. It may also serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine and chlorine substituents influence the reactivity and selectivity of these reactions by altering the electron density on the benzene ring .
Comparison with Similar Compounds
- 3-Bromo-2-methoxybenzaldehyde
- 6-Bromo-3-chloro-2-methoxybenzaldehyde
- 3-Bromo-2-chloro-6-methoxybenzaldehyde
Comparison: While these compounds share similar structural features, the position of the substituents significantly affects their chemical properties and reactivity. For example, the presence of bromine and chlorine at different positions can alter the electron density on the benzene ring, influencing the compound’s reactivity in electrophilic and nucleophilic reactions. 3-Bromo-6-chloro-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical transformations .
Properties
Molecular Formula |
C8H6BrClO2 |
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Molecular Weight |
249.49 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 |
InChI Key |
CPKGISNAYWZUCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)Cl)Br |
Origin of Product |
United States |
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